molecular formula C32H54O4Si B569313 methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate CAS No. 252893-56-4

methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate

Cat. No.: B569313
CAS No.: 252893-56-4
M. Wt: 530.865
InChI Key: SXMBWQVJAZZKQP-DQKQVHDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate is a synthetic derivative of secosteroids Secosteroids are a subclass of steroids where one of the rings has been cleaved

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and reduction reactions. The key steps often include:

    Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect hydroxyl groups.

    Oxidation: Employing reagents like pyridinium chlorochromate (PCC) for selective oxidation.

    Reduction: Utilizing agents such as lithium aluminum hydride (LiAlH4) for reduction steps.

    Deprotection: Removing protective groups using tetrabutylammonium fluoride (TBAF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like PCC or Jones reagent.

    Reduction: Reduction reactions can be performed using LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, NaBH4.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound can be used to study the effects of secosteroids on cellular processes. Its structural similarity to natural steroids makes it a valuable tool for investigating steroid receptor interactions.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate involves its interaction with molecular targets such as steroid receptors. The compound can modulate the activity of these receptors, influencing various cellular pathways. For example, it may bind to glucocorticoid receptors, altering gene expression and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    (3beta,5Z,7E,24R)-3-hydroxy-9,10-secochola-5,7,10(19)-triene: Lacks the silyl protection group.

    (3beta,5Z,7E,24R)-3-methoxy-24-hydroxy-9,10-secochola-5,7,10(19)-triene: Contains a methoxy group instead of a silyl group.

Uniqueness

The presence of the tert-butyldimethylsilyl group in methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate provides enhanced stability and protection during synthetic processes. This makes it a valuable intermediate in complex synthetic routes, offering unique advantages over similar compounds.

Properties

CAS No.

252893-56-4

Molecular Formula

C32H54O4Si

Molecular Weight

530.865

IUPAC Name

methyl (2R,5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxyhexanoate

InChI

InChI=1S/C32H54O4Si/c1-22-12-16-26(36-37(8,9)31(3,4)5)21-25(22)15-14-24-11-10-20-32(6)27(17-18-28(24)32)23(2)13-19-29(33)30(34)35-7/h14-15,23,26-29,33H,1,10-13,16-21H2,2-9H3/b24-14+,25-15-/t23-,26+,27-,28+,29-,32-/m1/s1

InChI Key

SXMBWQVJAZZKQP-DQKQVHDDSA-N

SMILES

CC(CCC(C(=O)OC)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C

Synonyms

(3β,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene-24-carboxylic Acid Methyl Ester

Origin of Product

United States

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